molecular formula C11H19NO2 B14528428 6,6-Dimethyl-3-(propan-2-yl)azepane-2,4-dione CAS No. 62353-63-3

6,6-Dimethyl-3-(propan-2-yl)azepane-2,4-dione

Cat. No.: B14528428
CAS No.: 62353-63-3
M. Wt: 197.27 g/mol
InChI Key: JFAVNFRSUZXPLQ-UHFFFAOYSA-N
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Description

3-Isopropyl-6,6-dimethyl-azepane-2,4-dione is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the azepane ring. The presence of these substituents imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropyl-6,6-dimethyl-azepane-2,4-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone in the presence of a catalyst can lead to the formation of the azepane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-6,6-dimethyl-azepane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

    Substitution: The azepane ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-6,6-dimethyl-azepane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropyl-6,6-dimethyl-azepane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Azepane: The parent compound of the azepane family.

    6-Methyl-azepane: A similar compound with a single methyl group.

    3-Isopropyl-azepane: A related compound with an isopropyl group but lacking the dimethyl substitution.

Uniqueness: 3-Isopropyl-6,6-dimethyl-azepane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62353-63-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

6,6-dimethyl-3-propan-2-ylazepane-2,4-dione

InChI

InChI=1S/C11H19NO2/c1-7(2)9-8(13)5-11(3,4)6-12-10(9)14/h7,9H,5-6H2,1-4H3,(H,12,14)

InChI Key

JFAVNFRSUZXPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)CC(CNC1=O)(C)C

Origin of Product

United States

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